4-chloro-N'-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
The compound “4-chloro-N’-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide” is an organic compound. It contains a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a type of heterocyclic compound . The compound also contains two chloro groups and a methyl group, which can influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-yl ring, chloro groups, and methyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The chloro groups and methyl group could potentially be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds within the pyrazolopyrimidines family have been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. Notably, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were developed through condensation reactions, showing promising cytotoxic and 5-lipoxygenase inhibition activities. These activities suggest a potential for therapeutic applications in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Anticancer and Antiviral Activities
Another aspect of research on similar compounds includes the exploration of their antiviral and anticancer potentials. Certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides were prepared, showing significant in vitro activity against HSV-2 and promising results against measles virus and leukemia cells, indicating their potential as antiparasitic agents (Ugarkar et al., 1984).
Antimicrobial and Anticancer Agents
Newly synthesized pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been evaluated for antimicrobial and anticancer activities. Some compounds in this series exhibited higher anticancer activity than doxorubicin, a standard reference drug, showcasing their potential as novel therapeutic agents (Hafez et al., 2016).
Antifungal Activity
Compounds featuring the pyrazolo[1,5-a]pyrimidine core have also been studied for their antifungal properties. For example, certain derivatives exhibited good antifungal abilities against Colletotrichum gloeosporioides, suggesting their utility in addressing fungal infections and contributing to agricultural pest control (Zhang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-2-5-14(21)8-16(11)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)12-3-6-13(20)7-4-12/h2-10H,1H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJHQPOKRCRWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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